molecular formula C2H2N2O2 B13064870 Carbamyl isocyanate CAS No. 65505-29-5

Carbamyl isocyanate

Cat. No.: B13064870
CAS No.: 65505-29-5
M. Wt: 86.05 g/mol
InChI Key: VFFLQUNAMYWTLJ-UHFFFAOYSA-N
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Description

Carbamoyl isocyanate is an organic compound characterized by the presence of both a carbamoyl group (–CONH2) and an isocyanate group (–NCO)

Preparation Methods

Synthetic Routes and Reaction Conditions: Carbamoyl isocyanate can be synthesized through several methods. One common approach involves the reaction of carbamoyl chloride with potassium cyanate. This reaction typically occurs under mild conditions and yields carbamoyl isocyanate as a product . Another method involves the oxidative decarboxylation of oxamic acids, which generates carbam

Biological Activity

Carbamyl isocyanate, a member of the isocyanate family, has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry and toxicology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, toxicity, and relevant case studies.

This compound (C_2H_4N_2O) is characterized by the presence of both a carbamyl group and an isocyanate group. Its structure can be represented as:

H2NCON=C=O\text{H}_2NCO-N=C=O

This compound exhibits high reactivity due to the electrophilic nature of the carbon atom in the isocyanate group, making it capable of forming covalent bonds with nucleophiles such as amines and thiols.

This compound's biological activity primarily stems from its ability to react with various biomolecules. The following mechanisms have been identified:

  • Nucleophilic Attack : The electrophilic carbon in this compound can undergo nucleophilic attack by amino acids, leading to protein modification through carbamylation. This process has been implicated in various pathological conditions, including chronic kidney disease and cardiovascular diseases .
  • Protein Carbamylation : Increased levels of carbamylated proteins have been observed in patients with chronic kidney disease, which may contribute to inflammation and atherosclerosis . This modification alters protein structure and function, potentially triggering immune responses.

Toxicity

This compound exhibits significant toxicity, particularly in respiratory systems. Exposure can lead to:

  • Respiratory Irritation : Isocyanates are known irritants that can cause airway inflammation and edema. Studies have shown that exposure to isocyanates can activate sensory neurons via transient receptor potential ankyrin 1 (TRPA1) channels, resulting in nociceptive responses .
  • Long-term Effects : Chronic exposure may result in impaired lung function and increased risk of respiratory diseases due to ongoing protein modifications and oxidative stress .

Case Study 1: Respiratory Effects of Isocyanates

A study investigated the effects of cooking fumes containing isocyanates on lung function. The results indicated that exposure led to significant increases in protein carbamylation levels in lung tissues, correlating with impaired respiratory function. The study utilized an ex vivo model to demonstrate that carbamylation could occur similarly in vivo under conditions of oxidative stress .

Case Study 2: Carbamylation in Chronic Kidney Disease

Research has shown that patients with chronic kidney disease exhibit elevated levels of carbamylated proteins. This study highlighted the role of urea and cyanate in promoting protein modifications that could exacerbate inflammatory responses and vascular damage . The findings suggest a potential link between elevated carbamylation and cardiovascular complications in these patients.

Table 1: Biological Activities of this compound

Biological ActivityDescriptionReferences
Nucleophilic ReactivityReacts with amino acids leading to protein modification
Respiratory ToxicityCauses airway irritation and inflammation
Protein CarbamylationAssociated with chronic diseases like CKD

Table 2: Toxicological Effects of Isocyanates

EffectDescriptionReferences
Acute Respiratory IssuesImmediate irritation upon exposure
Chronic Lung DamageLong-term effects leading to respiratory diseases
Immune Response TriggeringCarbamylation linked to inflammation

Properties

CAS No.

65505-29-5

Molecular Formula

C2H2N2O2

Molecular Weight

86.05 g/mol

IUPAC Name

carbamoyl isocyanate

InChI

InChI=1S/C2H2N2O2/c3-2(6)4-1-5/h(H2,3,6)

InChI Key

VFFLQUNAMYWTLJ-UHFFFAOYSA-N

Canonical SMILES

C(=NC(=O)N)=O

Origin of Product

United States

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